molecular formula C10H16FN B8684954 3-Fluoroadamantan-1-amine

3-Fluoroadamantan-1-amine

Cat. No. B8684954
M. Wt: 169.24 g/mol
InChI Key: USUQQGKBGPIRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057364

Procedure details

The procedure of Example 2 for the conversion of 3-fluoroadamantane-1-carboxylic acid to 3-fluoroadamantan-1ylamine was utilized. 4.32 g (20 mmol) of 3,5-difluoroadamantane-1-carboxylic acid provided after 96 hours crude product which was chromatographed on silica gel using 4:1 hexane:EtOAc to afford 4.7 g (73%) of benzyl carbamate: mp 71.9-72.9° C.; 1H NMR (CDCl3) 1.80-1.90 (7H, m), 2.02-2.25 (6H, m) 2.40-2.50 (1H, m), 4.84 (1H, bs),5.04 (2H, bs), 7.30-7.40 (5H, m); 13C NMR (CDCl3) 29.07, 38.98, 40.15, 45.54, 47.16, 54.25, 66.37, 92.24 (188.67), 128.09, 128.17, 128.52, 128.56, 136.26, 154.18. Anal. Calc'd for C18H2NO2F2 : C, 67.27; H, 6.59; N, 4.36; F, 11.82; Found: C, 66.96; H, 6.54; N, 4.33; F, 11.71. Hydrogenation (HOAc/Pd/C/50 PSI) of 7.84 g (24.4 mmol) of this intermediate for a period of 5 hours provided 7.8 g (>100%) of 3, 5-difluoro-adamantan-1ylamine as its acetate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([C:12]([OH:14])=[O:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[F:15]C12CC3CC(CC(N)(C3)C1)C2>>[F:1][C:2]12[CH2:11][CH:6]3[CH2:7][C:8]([F:15])([CH2:10][C:4]([C:12]([OH:14])=[O:13])([CH2:5]3)[CH2:3]1)[CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC12CC3(CC(CC(C1)C3)C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC12CC3(CC(CC(C1)C3)C2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC12CC3(CC(CC(C1)(C3)F)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.